molecular formula C22H25N3O4S2 B2633170 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 896676-23-6

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2633170
CAS No.: 896676-23-6
M. Wt: 459.58
InChI Key: KXVXVADXVHRVON-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperidine sulfonyl group, and a methoxy group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative with a piperidine sulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Benzamide: The final step involves the coupling of the sulfonylated benzothiazole with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzamide or sulfonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide stands out due to its combination of functional groups, which confer unique reactivity and biological activity. Unlike simpler compounds like benzylamine, it offers more complex interactions with biological targets, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-7-12-18(29-3)19-20(14)30-22(23-19)24-21(26)16-8-10-17(11-9-16)31(27,28)25-13-5-4-6-15(25)2/h7-12,15H,4-6,13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVXVADXVHRVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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